Halostachine

描述

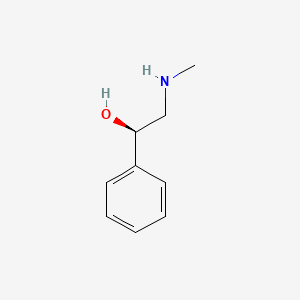

Structurally, it is a β-hydroxy-phenethylamine, related to phenylethanolamine, synephrine, and ephedrine . Halostachine has been found in various plants, including perennial ryegrass and tall fescue . It is known for its pharmacological properties, which are similar to those of its structurally related compounds.

准备方法

Several synthetic routes have been developed for the preparation of racemic N-methylphenylethanolamine. One classical method involves starting from acetophenone. The methyl group of acetophenone is brominated with bromine to give α-bromoacetophenone, which is then reacted with N-methylbenzylamine to form an amino-ketone. This amino-ketone is reduced with lithium aluminium hydride to the corresponding amino-alcohol, and the N-benzyl group is finally removed by catalytic hydrogenation using a palladium on charcoal catalyst . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.

化学反应分析

Halostachine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form simpler amines or alcohols.

Substitution: This compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common reagents used in these reactions include bromine for bromination, lithium aluminium hydride for reduction, and palladium on charcoal for catalytic hydrogenation. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Applications

Halostachine serves as a crucial precursor in synthetic organic chemistry. Its structural characteristics allow it to be used in the synthesis of various pharmacologically active compounds. Notably, this compound is recognized for its potential in developing enantiopure compounds that are significant in medicinal chemistry.

This compound exhibits a range of biological activities primarily through its interaction with adrenergic receptors. It acts as a partial agonist at both alpha and beta adrenergic receptors, which has implications for its use in various physiological studies.

Adrenergic Receptor Activation

Recent studies have demonstrated that this compound activates specific adrenergic receptors with varying potency and efficacy compared to other compounds. The following table summarizes the potency (EC) and efficacy (E) of this compound compared to similar compounds:

| Compound | Receptor Type | EC (µM) | E (%) |

|---|---|---|---|

| This compound | ADRα | 1.1 | 77 |

| This compound | ADRβ | 2.1 | 82 |

| p-Octopamine | ADRα | 3.9 | 94 |

| p-Synephrine | ADRα | 0.66 | 100 |

These interactions suggest that this compound may have potential therapeutic applications due to its ability to modulate adrenergic signaling pathways.

Medical Applications

While this compound has not been developed into a prescription drug, it is included in some over-the-counter dietary supplements for its stimulant effects. Its adrenergic properties make it appealing for use in products aimed at enhancing physical performance and weight loss.

Use in Dietary Supplements

This compound is marketed as a fat burner and is often included in pre-workout supplements due to its purported ability to improve endurance and promote thermogenesis. However, studies have shown that many sports supplements containing this compound may be inaccurately labeled regarding their actual content levels .

Industrial Applications

In the industrial sector, this compound's stimulant effects are leveraged in the formulation of dietary supplements and weight-loss products. Its presence in forage grasses also makes it relevant for research in agriculture and animal science, particularly concerning livestock health and performance.

Case Studies

- Vasoactive Effects in Cattle : A study published in Veterinary and Human Toxicology examined the vasoactive effects of this compound on cattle, focusing on blood pressure and physiological parameters. Results indicated that while this compound influenced these metrics, its effects were significantly less potent than those of epinephrine.

- Dietary Supplement Analysis : Research analyzing dietary supplements revealed that many products containing this compound did not accurately reflect their labeled contents. This discrepancy raises concerns about quality control within the supplement industry and highlights the need for rigorous testing protocols .

作用机制

Halostachine exerts its effects by stimulating the accumulation of cyclic adenosine monophosphate (cAMP) through beta-adrenergic receptor agonism . This mechanism is similar to that of ephedrine, leading to increased heart rate and energy expenditure, which explains its use in weight loss and pre-workout supplements.

相似化合物的比较

Halostachine is structurally and functionally similar to several other compounds, including:

Ephedrine: Both compounds stimulate beta-adrenergic receptors, but this compound is considered to have fewer side effects.

Synephrine: Another β-hydroxy-phenethylamine, synephrine is commonly used in weight loss supplements.

Phenylethanolamine: The parent compound of this compound, it shares similar adrenergic properties.

This compound’s uniqueness lies in its balanced adrenergic effects, making it a popular choice in dietary supplements without the severe side effects associated with ephedrine .

生物活性

Halostachine, a naturally occurring alkaloid first identified from the halophytic plant Halostachys caspica , has garnered attention for its various biological activities. This compound, also known as N-methylphenylethanolamine, belongs to the phenylethanolamine class and has been studied for its effects on adrenergic receptors, monoamine oxidase activity, and potential therapeutic applications.

- Molecular Formula : CHNO

- CAS Number : 6589-55-5

- PubChem ID : 913

Biological Activity Overview

This compound exhibits several significant biological activities, primarily involving its interaction with adrenergic receptors and its role as a substrate for monoamine oxidase enzymes.

1. Adrenergic Receptor Activation

Recent studies have demonstrated that this compound activates specific adrenergic receptors, notably α and α subtypes. The following table summarizes the potency (EC) and efficacy (E) of this compound compared to other compounds:

| Compound | Receptor Type | EC (µM) | E (%) |

|---|---|---|---|

| This compound | ADRα | 1.1 | 77 |

| This compound | ADRα | 2.1 | 82 |

| p-Octopamine | ADRα | 3.9 | 94 |

| p-Synephrine | ADRα | 0.66 | 100 |

This compound acts as a partial agonist at these receptors, indicating that it can activate them but does not produce a maximal response compared to full agonists like adrenaline .

2. Monoamine Oxidase Substrate

This compound is recognized as a substrate for both monoamine oxidase A and B (MAO-A and MAO-B). This activity suggests its potential role in neurotransmitter metabolism, particularly in the context of mood regulation and neuropsychiatric disorders . The implications of this activity are significant for understanding how this compound may influence conditions such as depression or anxiety.

Vasoactive Effects in Cattle

A study published in Veterinary and Human Toxicology explored the vasoactive effects of this compound in cattle. The research indicated that this compound could influence blood pressure and body temperature, suggesting its potential use in veterinary medicine for managing physiological parameters.

Thermogenic Effects

In another investigation focused on thermogenic effects, this compound was identified as a potent fat burner in pre-workout formulations. It demonstrated significant efficacy in promoting energy expenditure during physical activity, which could be beneficial for weight management strategies .

属性

IUPAC Name |

(1R)-2-(methylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTYHONEGJTYQV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879576 | |

| Record name | Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-42-1 | |

| Record name | Halostachine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halostachine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOSTACHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIH8FLV35K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is halostachine and where is it found?

A1: this compound ((+)-(S)-2-Methylamino-1-phenylethanol) is a naturally occurring alkaloid found in certain plant species, including tall fescue (Festuca arundinacea) []. It is often found alongside other alkaloids, such as perloline and ergovaline [].

Q2: What are the potential biological effects of this compound?

A2: this compound is known to possess sympathomimetic properties []. Research suggests it may have vasoactive potential in cattle [, ].

Q3: How does the stereochemistry of this compound impact its use in chemical synthesis?

A3: The specific stereochemistry of this compound, particularly the (+)-(S) enantiomer, makes it a valuable starting material for the enantiospecific synthesis of various biologically relevant compounds. For instance, it can be used to synthesize (+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline [, ] and (+)-(R)-1-phenyl-3-methyl-1,2,4,5-tetrahydrobenz[d]azepine [, ] with high stereoselectivity.

Q4: What role does arene chromium tricarbonyl chemistry play in the synthesis of compounds related to this compound?

A4: Arene chromium tricarbonyl complexes are valuable tools for enhancing the stereoselectivity of various reactions. Studies have shown that complexation of this compound derivatives with a chromium tricarbonyl group can lead to highly stereoselective cyclization reactions, ultimately enabling the synthesis of specific enantiomers of complex molecules [, , , , , ].

Q5: Can you provide an example of how the structure of this compound has been modified for specific synthetic applications?

A5: Researchers have synthesized a trifluoromethyl-tethered analogue of (S)-halostachine using an asymmetric Henry reaction []. This modification highlights the potential for derivatizing this compound to explore its structure-activity relationships and develop new compounds with potentially enhanced or modified biological activities.

Q6: What spectroscopic techniques have been used to characterize this compound?

A6: Researchers have employed a variety of spectroscopic methods to characterize this compound, including Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy, ultraviolet-visible spectroscopy (UV), nuclear magnetic resonance spectroscopy (NMR), and natural bond orbital (NBO) analysis [].

Q7: Are there any computational studies on this compound?

A7: Yes, computational studies have been performed on this compound, including nonlinear optical (NLO) investigations and molecular docking simulations []. These studies aim to better understand the physicochemical properties and potential interactions of this compound with biological targets.

Q8: What is the historical significance of this compound research?

A8: Early research on this compound stemmed from investigations into the cause of ryegrass staggers, a neurological disorder observed in livestock grazing on ryegrass []. This research led to the identification of this compound as a potential contributing factor, alongside other alkaloids like perloline.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。